![molecular formula C11H15N5O B1380274 N-metil-2-[(5-amino-1H-1,3-benzodiazol-2-il)(metil)amino]acetamida CAS No. 1506350-69-1](/img/structure/B1380274.png)

N-metil-2-[(5-amino-1H-1,3-benzodiazol-2-il)(metil)amino]acetamida

Descripción general

Descripción

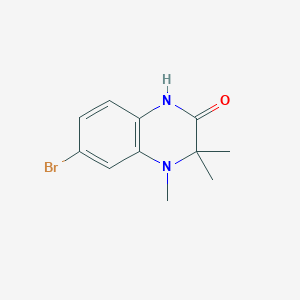

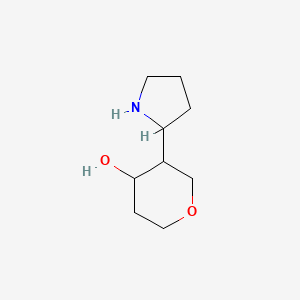

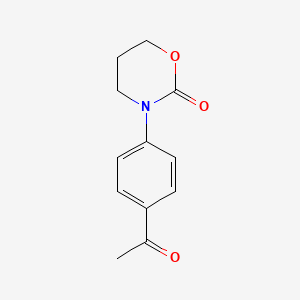

This compound is a derivative of benzimidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds . The InChI code for this compound is 1S/C11H15N5O/c1-13-10(17)6-16(2)11-14-8-4-3-7(12)5-9(8)15-11/h3-5H,6,12H2,1-2H3,(H,13,17)(H,14,15) .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Antimicrobianos

El núcleo imidazol de N-metil-2-[(5-amino-1H-1,3-benzodiazol-2-il)(metil)amino]acetamida es conocido por sus propiedades antimicrobianas . Este compuesto puede utilizarse en el desarrollo de nuevos fármacos antimicrobianos, especialmente considerando la creciente resistencia a los antibióticos existentes. Su eficacia contra un amplio espectro de bacterias y hongos lo convierte en un candidato valioso para el desarrollo de fármacos y la síntesis de nuevos agentes terapéuticos.

Síntesis Química: Bloques de Construcción

Este compuesto sirve como un bloque de construcción versátil en la síntesis química . Sus sitios reactivos permiten diversas modificaciones, lo que lo hace adecuado para la construcción de moléculas complejas. Esta adaptabilidad es crucial para la síntesis de diversos agentes farmacológicos, incluidos aquellos con actividades antiinflamatorias, antitumorales y antivirales.

Estudios Biológicos: Inhibición Enzimática

La estructura de This compound sugiere un potencial como inhibidor enzimático . Al unirse a los sitios activos de enzimas específicas, puede modular las vías biológicas, lo cual es beneficioso para estudiar los mecanismos de la enfermedad y desarrollar terapias dirigidas.

Ciencia de Materiales: Sondas Fluorescentes

Debido a la fluorescencia inherente del grupo benzodiazol, este compuesto puede utilizarse como una sonda fluorescente en la ciencia de materiales . Puede ayudar a rastrear la distribución de materiales a nivel molecular, ayudando en la visualización de procesos biológicos y el desarrollo de herramientas de diagnóstico.

Investigación del Cáncer: Inductores de Apoptosis

Los compuestos que contienen el anillo imidazol, como This compound, han demostrado un potencial para inducir la apoptosis en las células cancerosas . Esta propiedad puede aprovecharse para desarrollar nuevos fármacos contra el cáncer que desencadenen específicamente la muerte celular en las células malignas, ofreciendo un enfoque dirigido al tratamiento del cáncer.

Neurociencia: Agentes Neuroprotectores

La investigación indica que los derivados del imidazol pueden exhibir efectos neuroprotectores . Este compuesto podría investigarse por su capacidad para proteger las células neuronales del daño o la muerte, lo cual es significativo para el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets .

Mode of Action

Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Análisis Bioquímico

Biochemical Properties

2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to specific active sites on enzymes, altering their catalytic activity and affecting the overall biochemical reaction. Additionally, 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide can interact with proteins involved in cell signaling pathways, influencing cellular communication and response mechanisms .

Cellular Effects

The effects of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their conformation and activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide can change over time due to its stability, degradation, and long-term effects on cellular function. This compound may exhibit varying degrees of stability under different experimental conditions, affecting its potency and efficacy. Additionally, the degradation of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide over time can lead to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may induce toxic or adverse effects, including cellular damage, inflammation, or organ toxicity. Understanding the dosage-dependent effects of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, it can influence the activity of metabolic enzymes, altering the rates of biochemical reactions and affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cellular membranes by transporter proteins, facilitating its uptake and accumulation in specific cellular compartments. Additionally, binding proteins may interact with 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide, influencing its localization and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production. Understanding the subcellular localization of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-[(6-amino-1H-benzimidazol-2-yl)-methylamino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O/c1-13-10(17)6-16(2)11-14-8-4-3-7(12)5-9(8)15-11/h3-5H,6,12H2,1-2H3,(H,13,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYLLLQLLXVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN(C)C1=NC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506350-69-1 | |

| Record name | 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)

![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)